N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Antifungal Plant Pathology Agrochemical Lead

This heterocyclic amide features a distinct 4,5-dimethyl-benzothiazole core linked to a furan-2-carboxamide moiety, offering a unique substitution pattern that alters lipophilicity and target engagement compared to unsubstituted or mono-substituted analogs. Ideal for SAR follow-up studies on antifungal activity, HPV16-selective cytotoxicity, or quorum sensing inhibition. Benchmark against the parent scaffold to quantify potency gains conferred by the 4,5-dimethyl motif. Procure now to advance your medicinal chemistry program.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32
CAS No. 864860-75-3
Cat. No. B2495767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS864860-75-3
Molecular FormulaC14H12N2O2S
Molecular Weight272.32
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CO3)C
InChIInChI=1S/C14H12N2O2S/c1-8-5-6-11-12(9(8)2)15-14(19-11)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17)
InChIKeyMLVIFQTXYZJEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Researchers and Procurement Specialists Need to Know About N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 864860-75-3)


N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 864860-75-3) is a heterocyclic amide that combines a 4,5-dimethyl-substituted benzothiazole core with a furan-2-carboxamide moiety via an amide linkage [1]. It belongs to the broader class of 2-substituted benzothiazole carboxamides, a scaffold well-represented in medicinal chemistry screening collections. The compound is a legacy member of the NIH Molecular Libraries Small Molecule Repository (MLSMR), originally supplied by InterBioScreen (ID: STOCK5S-29319) [2]. Its molecular formula is C₁₄H₁₂N₂O₂S with a molecular weight of 272.32 g/mol. The 4,5-dimethyl pattern on the benzothiazole ring distinguishes it from unsubstituted, mono-substituted, or differently disubstituted analogs, potentially altering its lipophilicity, target engagement profile, and metabolic stability relative to benzothiazole carboxamide comparators [3].

Why a Generic Benzothiazole-2-Carboxamide Cannot Replace N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide in Focused Screening Campaigns


Within the benzothiazole-2-carboxamide class, even minor substitution changes can produce divergent biological activity profiles. The 4,5-dimethyl substitution pattern on the benzothiazole ring in this compound is not merely decorative; it directly influences lipophilicity (clogP), aqueous solubility, and binding pocket complementarity. Published structure-activity relationship (SAR) studies on 2-substituted benzothiazoles demonstrate that methyl group positioning on the benzo ring significantly alters both antimicrobial potency and cytotoxicity profiles [1]. Specifically, the 4,5-dimethyl substitution increases steric bulk and electron density on the benzothiazole ring compared to the unsubstituted N-(benzo[d]thiazol-2-yl)furan-2-carboxamide parent scaffold [2], while offering a regioisomerically distinct profile from the 4,7-dimethyl analog. Furthermore, the furan-2-carboxamide linkage provides a bioisosteric replacement for the metabolically labile furanone ring found in related antibiofilm agents, potentially offering improved metabolic stability [3]. These features collectively mean that in-class analogs with different substitution patterns (e.g., 6-nitro, 4-methoxy, or 4,7-dichloro) or alternative heterocyclic carboxamide linkages cannot be assumed to yield interchangeable results in target-based or phenotypic assays.

Quantitative Differentiation Evidence for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide Against Closest Analogs


Antifungal Potency: Unsubstituted Parent Scaffold N-(Benzo[d]thiazol-2-yl)furan-2-carboxamide Demonstrates Superior Activity to Carbendazim Against Key Plant Pathogens

While direct quantitative data for the 4,5-dimethyl-substituted target compound is not yet published in peer-reviewed literature, the unsubstituted parent scaffold N-(benzo[d]thiazol-2-yl)furan-2-carboxamide provides the most structurally proximal reference point for establishing baseline activity expectations. This parent compound was tested against five plant pathogenic fungi (Rhizoctonia solani, Botrytis cinerea, Gibberella zeae, Helminthosporium maydis, and Sclerotinia sclerotiorum) [1]. Critically, its antifungal activity against H. maydis, B. cinerea, and S. sclerotiorum exceeded that of carbendazim, a widely used commercial benzimidazole fungicide [1]. The 4,5-dimethyl substitution on the target compound is predicted to further modulate lipophilicity-driven membrane penetration, potentially altering the antifungal potency profile relative to this unsubstituted baseline [2].

Antifungal Plant Pathology Agrochemical Lead

Cytotoxic Selectivity in Cervical Cancer Models: Benzothiazole Amide Class Preferentially Targets HPV16-Positive SiHa Cells Over HPV-Negative C33-A Cells

A 2021 study on benzothiazole derivatives bearing amide moieties—the identical chemotype to the target compound—evaluated a series of structurally related benzothiazole amides against two human cervical cancer cell lines: SiHa (HPV16-positive) and C33-A (HPV-negative) [1]. The study employed MTT assays, flow cytometric analysis, apoptosis assays, and DNA fragmentation analysis [1]. Results demonstrated that benzothiazole amide derivatives exhibit pronounced differential cytotoxicity, with significantly greater potency against HPV16-positive SiHa cells compared to HPV-negative C33-A cells [1]. Although the specific 4,5-dimethyl-furan-2-carboxamide variant was not among the individual compounds tested, this class-level selectivity pattern is directly relevant to the target compound, which shares the identical benzothiazole-amide pharmacophore. The apoptosis induction mechanism was confirmed via DNA fragmentation, and cell cycle analysis revealed arrest in the S-phase [2].

Cytotoxicity Cervical Cancer HPV-Targeted Therapy

Regioisomeric Differentiation: 4,5-Dimethyl Substitution Confers Distinct Physicochemical and Predicted Target-Binding Properties Versus 4,7-Dimethyl and Other Disubstitution Patterns

The 4,5-dimethyl substitution pattern on the benzothiazole ring of the target compound represents a specific regioisomeric arrangement that is chemically distinct from the commercially more common 4,7-dimethyl analog (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide) [1]. In benzothiazole SAR studies, the positioning of methyl groups on the benzo ring alters both the electronic distribution within the heterocyclic system and the molecular shape presented to biological targets [2]. The 4,5-dimethyl arrangement positions both methyl groups on the same face of the benzothiazole, creating a contiguous hydrophobic patch, whereas the 4,7-dimethyl isomer distributes methyl groups across the ring, producing a different steric profile. This regioisomeric difference is expected to affect binding pocket complementarity, particularly in targets with asymmetric hydrophobic sub-pockets [2]. Computational physicochemical predictions indicate that 4,5-dimethyl substitution yields a calculated logP (clogP) value approximately 0.2–0.4 units higher than the unsubstituted N-(benzo[d]thiazol-2-yl)furan-2-carboxamide, suggesting moderately enhanced membrane permeability [3].

Regioisomer Differentiation Lipophilicity Structure-Activity Relationship

Metabolic Stability Advantage of Furan-2-Carboxamide Linkage Over Furanone-Based Bioisosteres in Antibiofilm Applications

A 2025 diversity-oriented synthesis study by Muñoz-Estrada et al. established that furan-2-carboxamides serve as metabolically stable bioisosteric replacements for the antibiofilm furanone pharmacophore [1]. The study demonstrated that furan-2-carboxamides inhibit biofilm formation in Pseudomonas aeruginosa by modulating quorum sensing pathways, with the most active compound (4b) achieving 58% biofilm inhibition [1]. The target compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide incorporates this furan-2-carboxamide linkage, which was specifically designed to address the metabolic instability of the furanone ring (the furanone is prone to hydrolytic ring-opening under physiological conditions) [1]. While the specific antibiofilm activity of the 4,5-dimethyl-benzothiazole conjugate has not been reported, the furan-2-carboxamide substructure provides a validated, metabolically robust scaffold for quorum sensing inhibition, distinguishing it from furanone-based analogs that may degrade during prolonged assays [2].

Metabolic Stability Antibiofilm Pseudomonas aeruginosa

EGFR Kinase Inhibitory Potential: Benzo[d]thiazole-2-Carboxamide Class Shows Low-Micromolar Cytotoxicity Against Multiple Cancer Cell Lines

A series of benzo[d]thiazole-2-carboxamide derivatives—sharing the same carboxamide linkage chemistry as the target compound—were designed as EGFR inhibitors and evaluated for cytotoxicity against A549 (lung), HeLa (cervical), and SW480 (colorectal) cancer cell lines [1]. The most potent derivative (compound 6i) achieved IC₅₀ values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480) [1]. The preliminary SAR from this study indicated that modifications to the benzothiazole ring and the amide substituent significantly impact potency, with the furan-containing derivative showing lower binding energy than the clinical EGFR inhibitor erlotinib in molecular docking [1]. The target compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide shares the benzothiazole-2-carboxamide core but features a distinct 4,5-dimethyl substitution and a direct furan-2-carboxamide linkage (as opposed to the furan-2-ylmethyl variant of 6i), making it a structurally distinct candidate for EGFR-focused screening [2].

EGFR Inhibition Anticancer Kinase Inhibitor

Antimicrobial Activity of Thiazole-Furan Carboxamide Scaffolds: N-(Thiazol-2-yl)furan-2-carboxamide Demonstrates Broad-Spectrum Activity Against Eight Microorganisms

A structurally simplified analog, N-(thiazol-2-yl)furan-2-carboxamide (C₈H₆N₂O₂S), was synthesized and tested against eight microorganisms including Gram-negative bacteria, Gram-positive bacteria, and fungi [1]. The compound demonstrated good antimicrobial activity against all eight tested microorganisms, establishing baseline broad-spectrum activity for the thiazole-furan-2-carboxamide scaffold [1]. The target compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide represents an advanced homolog of this scaffold, where the simple thiazole ring is replaced by a benzothiazole system with 4,5-dimethyl substitution. This structural elaboration is expected to enhance both the lipophilicity-driven membrane penetration and the potential for π-stacking interactions with biological targets, compared to the simple thiazole analog [2].

Antimicrobial Broad-Spectrum Thiazole Carboxamide

Highest-Confidence Application Scenarios for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide Based on Quantitative Comparative Evidence


Agrochemical Lead Discovery: Antifungal Screening Against Botrytis cinerea and Sclerotinia sclerotiorum

The parent scaffold N-(benzo[d]thiazol-2-yl)furan-2-carboxamide has demonstrated antifungal activity superior to carbendazim against B. cinerea and S. sclerotiorum [1]. Procurement of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is justified for follow-up structure-activity relationship studies aimed at quantifying the potency gain or loss conferred by 4,5-dimethyl substitution relative to the unsubstituted parent. The compound should be benchmarked in mycelial growth inhibition assays against the same five-fungus panel, with carbendazim as a positive control, to establish its absolute and relative EC₅₀ values [1].

Oncology Phenotypic Screening: HPV16-Positive Cervical Cancer Selectivity Profiling

Benzothiazole amide derivatives exhibit pronounced selective cytotoxicity against HPV16-positive SiHa cells over HPV-negative C33-A cells [1]. N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide, sharing the identical benzothiazole-amide pharmacophore, is a strong candidate for MTT-based cytotoxicity screening in the SiHa/C33-A paired cell line model. The HPV-negative C33-A line serves as a built-in selectivity counterscreen, enabling rapid identification of HPV16-selective antiproliferative effects [2]. Follow-up mechanistic studies should assess p53 nuclear translocation, BAX/BCL-2 ratio shifts, and caspase activation as established for related benzothiazole amides [1].

Antibiofilm Discovery: Quorum Sensing Inhibition in Pseudomonas aeruginosa

Furan-2-carboxamides have been validated as metabolically stable bioisosteres of furanone-based quorum sensing inhibitors in P. aeruginosa, with the most active compound achieving 58% biofilm inhibition and reducing pyocyanin and protease virulence factors [1]. N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide incorporates this validated furan-2-carboxamide moiety conjugated to a benzothiazole ring, creating a hybrid scaffold with potential dual-action capability. The compound should be evaluated in P. aeruginosa biofilm inhibition assays with LasR molecular docking as a target engagement hypothesis, benchmarking against the published furan-2-carboxamide 4b as an internal comparator [1].

Kinase Inhibitor Screening: EGFR-Focused Panel with Erlotinib Benchmarking

The benzo[d]thiazole-2-carboxamide scaffold has produced compounds with low-micromolar IC₅₀ values against A549, HeLa, and SW480 cancer cell lines (e.g., compound 6i: IC₅₀ = 4.05–12.17 μM) [1]. N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide, with its distinct 4,5-dimethyl substitution and direct furan-2-carboxamide linkage, should be profiled in the same three-cell-line panel (A549, HeLa, SW480) to determine whether the substitution pattern enhances or attenuates potency relative to compound 6i. Erlotinib should be included as a positive control, and EGFR kinase inhibition assays should be performed to confirm target engagement [1].

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.